molecular formula C19H17ClN4O5S B2730056 2-[4-[(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)sulfonyl]phenoxy]acetamide CAS No. 2034274-43-4

2-[4-[(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)sulfonyl]phenoxy]acetamide

Cat. No.: B2730056
CAS No.: 2034274-43-4
M. Wt: 448.88
InChI Key: AWERAAZTPDOMET-UHFFFAOYSA-N
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Description

2-(4-((8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-2(11H)-yl)sulfonyl)phenoxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated pyrimidine ring, a sulfonyl group, and a phenoxyacetamide moiety. Its intricate molecular architecture makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-2(11H)-yl)sulfonyl)phenoxy)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Chlorination: Introduction of the chlorine atom into the pyrimidine ring using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Sulfonylation: Attachment of the sulfonyl group to the pyrimidine ring using sulfonyl chlorides under basic conditions.

    Phenoxyacetamide formation: Coupling of the sulfonylated pyrimidine with phenoxyacetic acid or its derivatives under amide-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-((8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-2(11H)-yl)sulfonyl)phenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-((8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-2(11H)-yl)sulfonyl)phenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-((8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-2(11H)-yl)sulfonyl)phenoxy)acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, providing distinct advantages in certain applications.

Properties

IUPAC Name

2-[4-[(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)sulfonyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O5S/c20-12-1-6-18-22-16-7-8-23(10-15(16)19(26)24(18)9-12)30(27,28)14-4-2-13(3-5-14)29-11-17(21)25/h1-6,9H,7-8,10-11H2,(H2,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWERAAZTPDOMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC(=CN3C2=O)Cl)S(=O)(=O)C4=CC=C(C=C4)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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